methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a synthetic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a sulfamoyl-substituted benzoate group.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-16(20)12-5-7-14(8-6-12)24(21,22)18-11-13-10-17-19-9-3-2-4-15(13)19/h5-8,10,18H,2-4,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMWLCVAKAEIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been used as building blocks in medicinal chemistry
Mode of Action
It’s known that the introduction of different substituents in different positions of pyrazole and/or piperazine rings can affect the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used as key intermediates in various synthetic processes. The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core has been discussed.
Result of Action
It’s known that the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine can be used as a bifunctional scaffold, indicating its potential role in the formation of complex molecular structures.
Action Environment
It’s known that the physicochemical properties of screening compounds, as well as the building blocks for their synthesis, are strictly controlled, suggesting that environmental factors could potentially influence the compound’s action.
Biological Activity
Methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C_{15}H_{18}N_{4}O_{3}S
- Molecular Weight : 342.39 g/mol
The structure incorporates a benzoate moiety linked to a sulfamoyl group and a tetrahydropyrazolo[1,5-a]pyridine derivative, which is crucial for its biological activity.
This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways.
- Inhibition of Carbonic Anhydrase Isozymes : Recent studies have shown that compounds with a sulfamoyl group can selectively inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
- Interaction with Androgen Receptors : The tetrahydropyrazolo[1,5-a]pyridine component may interact with androgen receptors (AR), which are implicated in prostate cancer. Compounds that modulate AR activity can potentially serve as therapeutic agents in hormone-dependent cancers .
In Vitro Studies
Several studies have assessed the biological activity of related compounds:
- Anticancer Activity : Methyl 5-sulfamoyl-benzoates have demonstrated high affinity for CAIX with dissociation constants in the low nanomolar range (Kd = 0.12 nM), indicating potent anticancer properties . Such compounds may reduce tumor acidity and inhibit cancer cell invasion.
- Androgen Receptor Modulation : Research on tetrahydropyrazolo[1,5-a]pyridine derivatives has shown promising results in inhibiting AR-mediated signaling pathways, suggesting potential applications in treating prostate cancer .
Case Studies
- Study on CAIX Inhibition : A study involving a series of methyl sulfamoyl-benzoates reported that compound 4b showed an intrinsic dissociation constant of 0.08 pM towards CAIX, highlighting its potential as a selective anticancer agent .
- Androgen Receptor Antagonism : In vitro assays demonstrated that certain tetrahydropyrazolo[1,5-a]pyridine-fused steroids could effectively block AR activity, suggesting their utility in managing conditions like prostate cancer .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Compound 27
Compound 1l
- Structure: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
- Key Features: Nitrophenyl and cyano substituents enhance electron-withdrawing properties. Imidazo[1,2-a]pyridine core differs in ring fusion compared to the pyrazolo[1,5-a]pyridine scaffold.
- Synthesis :
Ligand L2PYD3
- Structure : N,N-Dimethyl-4-[(6r)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide .
- Key Features :
Physicochemical and Spectroscopic Data Comparison
Functional Group Impact on Bioactivity
- Sulfonamide/Sulfamoyl Groups : The sulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the dimethylsulfonamide in L2PYD3 .
- Electron-Withdrawing Substituents : The trifluoromethyl group in Compound 27 improves metabolic stability, whereas the nitro group in Compound 1l may increase reactivity .
Preparation Methods
Retrosynthetic Analysis
The synthesis of methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate can be approached through several retrosynthetic pathways, each offering distinct advantages. The primary disconnections involve:
- Formation of the N-S bond between the tetrahydropyrazolo[1,5-a]pyridin-3-yl-methyl amine and the sulfonyl group
- Construction of the tetrahydropyrazolo[1,5-a]pyridine core
- Preparation of the methyl 4-sulfamoylbenzoate component
These disconnections lead to readily accessible starting materials and employ established synthetic methodologies as outlined in the following sections.
Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Core
Cyclization-Based Approaches
One efficient approach for preparing the tetrahydropyrazolo[1,5-a]pyridine scaffold involves the recyclization of N-arylitaconimides with aminopyrazoles. This method offers regioselective access to the desired heterocyclic system through a cascade reaction mechanism. As detailed in the research by Russian scientists, the reaction is conducted in isopropyl alcohol with acetic acid, providing selective formation of pyrazolo[1,5-a]pyrimidines or related heterocycles depending on the substituents present on the aminopyrazole starting material.
Catalytic Methods for Pyrazole Formation
Alternative strategies involve palladium-catalyzed reactions for constructing the pyrazole portion of the tetrahydropyrazolo[1,5-a]pyridine system. As described in search result, a general procedure for synthesizing pyrazole derivatives utilizes a catalyst system comprising Pd(OAc)₂, Cu(OAc)₂, and phenanthroline in toluene under microwave irradiation at 150°C for 30 minutes. This method provides an efficient route to 1,3,4-trisubstituted pyrazoles and fused bicyclic pyrazoles, which are structural components of the target molecule.
Substitution Patterns and Optimization
The 2-position of the pyrazolo[1,5-a]pyridine can be functionalized with various substituents, including alkyl, substituted alkyl, aryl, and halogens. Common substituents include methyl, ethyl, propyl, isopropyl, tert-butyl, sec-butyl, phenyl, halophenyl, and methoxyphenyl groups. Additional functionalization at the 3-position can be achieved through acylation reactions to introduce reactive groups for further transformation.
Table 1: Conditions for Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Derivatives
Preparation of Methyl 4-Sulfamoylbenzoate Component
Direct Esterification Methods
The methyl 4-sulfamoylbenzoate component can be prepared through direct esterification of the corresponding carboxylic acid. Similar transformations have been reported for related compounds, such as methyl 4-[(1-methylpyrazol-3-yl)sulfamoyl]benzoate. The procedure typically involves the use of methanol under acidic conditions or alternative esterification reagents such as trimethylsilyldiazomethane.
Sulfonylation Strategies
Introduction of the sulfamoyl group can be achieved through various sulfonylation protocols. For instance, methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate represents an example of a structurally related compound containing both sulfamoyl and methyl benzoate functionalities. The sulfonylation typically proceeds via the corresponding sulfonyl chloride intermediate, which can react with appropriate amines to form the desired N-S bond.
Boronic Ester Building Blocks
Another valuable approach involves the use of boronic ester building blocks, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds serve as versatile intermediates for subsequent coupling reactions. As detailed in result, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be prepared according to the method reported by T. Ishiyama et al., J. Org. Chem., 60, 7508 (1995). This boronic ester can participate in palladium-catalyzed coupling reactions to introduce the benzoate functionality in complex molecules.
Table 2: Experimental Conditions for Preparing Sulfamoyl Benzoate Derivatives
Coupling Strategies for Target Compound Synthesis
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent powerful tools for constructing complex molecules. For instance, the Negishi coupling protocol described in search result offers an approach for forming carbon-carbon bonds. This end-to-end process includes synthesis, work-up, purification, and post-purification with minimal human intervention.
A typical procedure involves:
- Preparation of the organozinc reagent
- Catalyst preparation (e.g., Pd(dba)₂ and XPhos)
- Coupling reaction in THF or other suitable solvents
- Automated workup and purification
The conditions employed for similar couplings, as described in result, utilize tetrakis(triphenylphosphine)palladium(0) as a catalyst in DMF at 100°C. This approach could be adapted for forming the linkage between the tetrahydropyrazolo[1,5-a]pyridine core and a suitably functionalized benzoate component.
N-Sulfonylation Reactions
For forming the critical N-S bond, N-sulfonylation reactions provide a direct approach. Similar transformations have been reported for compounds such as N-(3-methylphenyl)-5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine. The reaction typically involves:
- Activation of the sulfonyl component (as a sulfonyl chloride)
- Reaction with the amine component under basic conditions
- Purification of the resulting sulfonamide
Alternative Coupling Approaches
Beyond palladium catalysis, alternative coupling strategies may involve:
- Direct alkylation of sulfonamides with suitable electrophiles
- Reductive amination approaches for introducing the methyl linkage
- Copper-catalyzed N-arylation for forming N-S bonds
Table 3: Coupling Conditions for N-S Bond Formation
Purification and Characterization Techniques
Chromatographic Purification
Purification of the target compound and its intermediates typically employs chromatographic techniques. As described in search result, purification of related compounds involves:
Spectroscopic Characterization
Comprehensive characterization of the target compound would include:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry (HRMS)
- IR spectroscopy
- Elemental analysis
- HPLC purity determination
For related compounds, such as 3-benzyl-1-methyl-1H-indazole, characterized in search result, the following spectroscopic data has been reported:
- ¹H NMR (chloroform-d, 400 MHz): δ 7.5–7.5 (m, 1H), 7.3–7.4 (m, 3H), 7.2–7.3 (m, 3H), 7.2–7.2 (m, 1H), 7.0–7.1 (m, 1H), 4.33 (s, 2H), 4.03 (s, 3H)
- ¹³C NMR (chloroform-d, 101 MHz): δ 143.8, 141.1, 139.3, 128.7, 128.4, 126.2, 126.1, 120.7, 119.8, 108.9, 35.2, 33.7
- High-resolution mass spectrometry: calculated for C₁₅H₁₄N₂ + H⁺: 223.1235, found: 223.1201
- Purity: 94% qNMR purity; 99% HPLC purity
Similar analytical data would be expected for the target compound, with appropriate adjustments for its specific structural features.
Optimized Synthetic Route for Target Compound
Based on the available literature and precedents for related compounds, the following represents an optimized synthetic route for preparing this compound:
Preparation of Tetrahydropyrazolo[1,5-a]pyridine Core
The tetrahydropyrazolo[1,5-a]pyridine core can be prepared using methods similar to those described for related compounds in search results,, and. A potential approach involves cyclization reactions of appropriately substituted pyrazoles with suitable 4-carbon electrophiles.
Functionalization at 3-Position
Introduction of the methyl group at the 3-position could be achieved through:
- Direct alkylation at the 3-position
- Formylation followed by reduction
- Installation of a reactive handle for subsequent coupling
Preparation of Methyl 4-Sulfamoylbenzoate Component
The methyl 4-sulfamoylbenzoate component can be prepared from methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate or related precursors through appropriate transformations to introduce the sulfamoyl functionality.
Final Coupling Step
The final coupling to form the target compound would involve reaction of the functionalized tetrahydropyrazolo[1,5-a]pyridine with the activated sulfamoyl benzoate component under appropriate conditions.
Table 4: Comprehensive Synthetic Route for the Target Compound
| Step | Transformation | Reagents | Conditions | Expected Yield | Key Considerations |
|---|---|---|---|---|---|
| 1 | Tetrahydropyrazolo[1,5-a]pyridine synthesis | Aminopyrazoles, suitable cyclization partners | Reflux in isopropyl alcohol with acetic acid | 60-70% | Regioselectivity of cyclization |
| 2 | 3-Position functionalization | Appropriate alkylating agents or formylation-reduction sequence | Base, alkyl halide or formylation followed by reduction | 70-80% | Selectivity for 3-position |
| 3 | Methyl 4-sulfamoylbenzoate preparation | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, sulfonylation reagents | Various conditions based on precursor | 65-75% | Control of sulfonylation |
| 4 | Final coupling | Activated sulfamoyl component, functionalized tetrahydropyrazolo[1,5-a]pyridine | Base, appropriate solvent, potentially catalytic | 50-60% | Formation of N-S bond |
| 5 | Purification | Chromatography, potential recrystallization | Silica gel chromatography, suitable recrystallization solvent | 85-95% | Removal of impurities |
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Coupling Reactions : Use of sulfamoyl chloride intermediates to introduce the sulfamoyl group.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing transition states .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps, as seen in analogous pyrazolo-pyrimidine syntheses .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress and minimizing side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzoate moiety appear at δ 7.5–8.2 ppm, while tetrahydropyrazolo-pyridine protons resonate at δ 2.5–4.0 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide N–H stretches at ~3250 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₄O₄S: 390.1365; observed: 390.1362) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer: SAR analysis involves:
- Functional Group Modification : Replace the methyl benzoate group with ethyl or aryl esters to alter lipophilicity and bioavailability. For example, ethyl esters in analogous compounds show improved antimicrobial activity .
- Core Scaffold Variations : Introduce electron-withdrawing groups (e.g., -NO₂) to the tetrahydropyrazolo-pyridine ring to enhance binding affinity, as demonstrated in related sulfonamide derivatives .
- Bioassay Integration : Test derivatives against target enzymes (e.g., carbonic anhydrase) to correlate structural changes with inhibitory potency. See Table 1 for examples:
Q. Table 1. SAR of Analogous Compounds
| Compound Name | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Methyl 4-[2-(Pyrrolo-pyrimidine)]benzoate | Pyrrolo-pyrimidine core | Antimicrobial (IC₅₀: 8 µM) | |
| 2-Ethyl-5,7-dimethyl-triazolo-pyrimidine | Dimethylated triazole | Anticancer (IC₅₀: 12 µM) |
Q. How can conflicting spectral or physicochemical data between studies be resolved?
Methodological Answer: Discrepancies (e.g., melting points or NMR shifts) require:
- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in molecular geometry. For example, crystal structures of related sulfonamides confirm hydrogen-bonding patterns affecting solubility .
- Reproducibility Checks : Standardize solvent systems for NMR (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts .
- Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian-optimized molecular weights) to verify purity .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., carbonic anhydrase IX). Parameters include a grid box centered on the active site and Lamarckian genetic algorithms .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD values (<2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a zinc-binding group) using Schrödinger’s Phase module .
Q. How can reaction byproducts be minimized during scale-up synthesis?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–5°C during sulfamoylation to prevent di-sulfonylation byproducts .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling efficiency; Pd/C reduces metal leaching in large batches .
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate the product from unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
